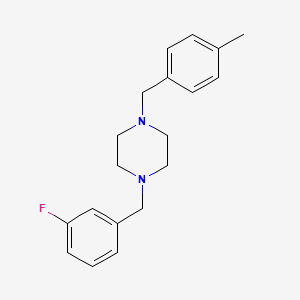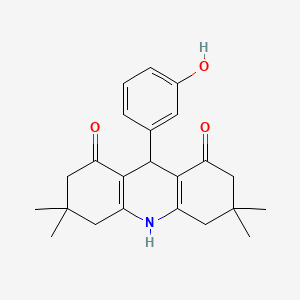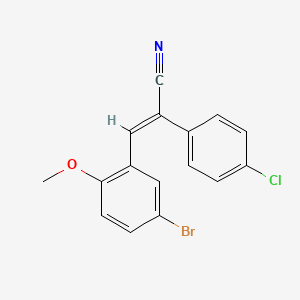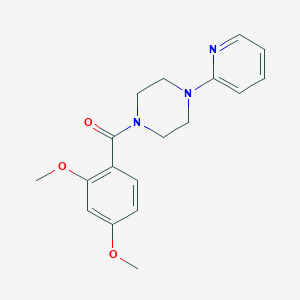![molecular formula C11H11N3O3S B5708318 ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)
ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as PETT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a heterocyclic compound that contains an oxadiazole ring, a pyridine ring, and a thioacetate group.
作用机制
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's mechanism of action is not fully understood, but studies suggest that it acts by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, the enhancement of plant growth and yield, and the improvement of OLED and solar cell performance.
实验室实验的优点和局限性
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments, including its ease of synthesis, its high purity, and its ability to inhibit cancer cell growth and enhance plant growth. However, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's limitations include its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate research, including the development of more efficient synthesis methods, the investigation of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's potential use as an anticancer agent in combination with other drugs, the exploration of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's potential use in the treatment of bacterial and fungal infections, and the optimization of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's performance in OLEDs and solar cells. Additionally, further studies are needed to fully understand ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's mechanism of action and its potential toxicity.
合成方法
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylpyridine with ethyl chloroacetate to form 2-(ethylthio)nicotinonitrile. The resulting compound is then reacted with thiosemicarbazide to form 2-(ethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole, which is further reacted with ethyl iodide to yield ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate.
科学研究应用
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been studied for its potential use in the development of organic solar cells.
In agriculture, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential use as a plant growth regulator, with studies demonstrating its ability to enhance plant growth and yield.
属性
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-16-9(15)7-18-11-14-13-10(17-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSFSOAHHTBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)